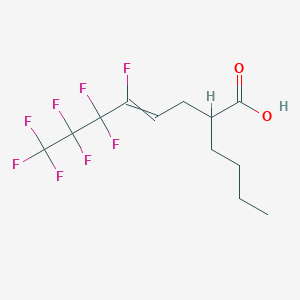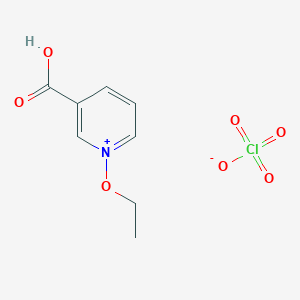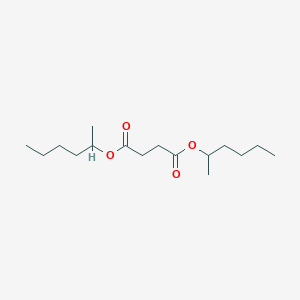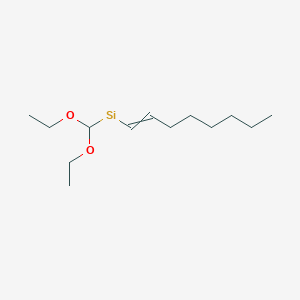
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of a butyl-substituted octenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated fluorinated acid.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with unique properties due to fluorination.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5,6,6,7,7,8,8,8-octafluorooctanoic acid: A saturated analog with similar fluorination but lacking the double bond.
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-yn-1-ol: An alkyne analog with a hydroxyl group.
Uniqueness
2-Butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The double bond allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C12H14F8O2 |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
2-butyl-5,6,6,7,7,8,8,8-octafluorooct-4-enoic acid |
InChI |
InChI=1S/C12H14F8O2/c1-2-3-4-7(9(21)22)5-6-8(13)10(14,15)11(16,17)12(18,19)20/h6-7H,2-5H2,1H3,(H,21,22) |
InChI Key |
GTNZGZBDWNABEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)


![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
